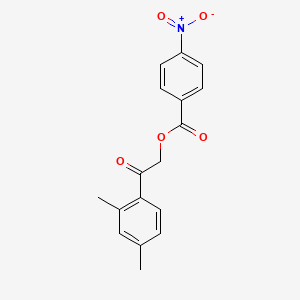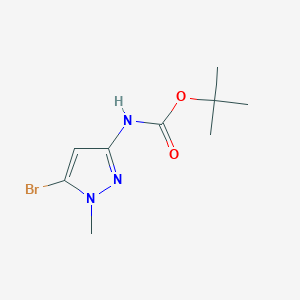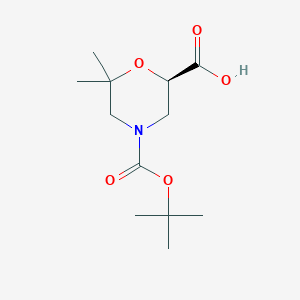![molecular formula C10H17NO2 B1404056 2-Azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363382-89-1](/img/structure/B1404056.png)
2-Azaspiro[4.5]decane-7-carboxylic acid
Overview
Description
2-Azaspiro[45]decane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclohexanone and piperidine.
Cyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting cyclohexanone with piperidine under acidic conditions to form the spiro intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Azaspiro[4.5]decane-7-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and continuous flow systems to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: N-alkylated or acylated derivatives.
Scientific Research Applications
2-Azaspiro[4.5]decane-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex spirocyclic molecules, which are valuable in drug discovery.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of enzymes involved in neurological pathways.
Comparison with Similar Compounds
2-Azaspiro[4.4]nonane-1-carboxylic acid: Similar spirocyclic structure but with a different ring size.
2-Azaspiro[5.5]undecane-8-carboxylic acid: Larger spirocyclic system with additional carbon atoms.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms in the spiro ring, altering its chemical properties.
Uniqueness: 2-Azaspiro[4.5]decane-7-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(6-8)4-5-11-7-10/h8,11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDDRMQJMPABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)






![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)


